molecular formula C15H15N3O2 B8460265 3,3-Dimethyl-1-(3-nitropyridin-2-yl)-2,3-dihydro-1H-indole CAS No. 870072-64-3

3,3-Dimethyl-1-(3-nitropyridin-2-yl)-2,3-dihydro-1H-indole

Cat. No. B8460265
Key on ui cas rn: 870072-64-3
M. Wt: 269.30 g/mol
InChI Key: QDYZCIFNKLETHX-UHFFFAOYSA-N
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Patent
US07728008B2

Procedure details

To a solution of 4a (30 mg, 0.111 mmol) in MeOH was added 10% Pd/C (10 mg). The reaction mixture was stirred at rt under H2 for 2 h. The catalyst was filtered through a cake of Celite® and the filtrate was evaporated under reduced pressure to afford 4b (20 mg, 76%) as a yellowish powder. MS (ES) m/z 240 [M+H]+.
Name
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:20])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([C:11]2[C:16]([N+:17]([O-])=O)=[CH:15][CH:14]=[CH:13][N:12]=2)[CH2:3]1>CO.[Pd]>[CH3:1][C:2]1([CH3:20])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([C:11]2[C:16]([NH2:17])=[CH:15][CH:14]=[CH:13][N:12]=2)[CH2:3]1

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
CC1(CN(C2=CC=CC=C12)C1=NC=CC=C1[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt under H2 for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through a cake of Celite®
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(CN(C2=CC=CC=C12)C1=NC=CC=C1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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